molecular formula C13H15NO6 B4985121 dimethyl 5-[(methoxyacetyl)amino]isophthalate

dimethyl 5-[(methoxyacetyl)amino]isophthalate

Cat. No. B4985121
M. Wt: 281.26 g/mol
InChI Key: FZVVARPSDBTSBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 5-[(methoxyacetyl)amino]isophthalate, also known as DMMAI, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DMMAI is a derivative of isophthalic acid, which is commonly used in the production of plastics and resins.

Scientific Research Applications

Dimethyl 5-[(methoxyacetyl)amino]isophthalate has been studied extensively for its potential applications in a variety of scientific fields, including drug discovery, materials science, and biotechnology. In drug discovery, dimethyl 5-[(methoxyacetyl)amino]isophthalate has been shown to exhibit potent anti-cancer activity by inhibiting the growth of cancer cells. Additionally, dimethyl 5-[(methoxyacetyl)amino]isophthalate has been investigated as a potential treatment for Alzheimer's disease due to its ability to inhibit the aggregation of beta-amyloid peptides, which are implicated in the development of the disease.
In materials science, dimethyl 5-[(methoxyacetyl)amino]isophthalate has been used as a building block for the synthesis of novel polymers and materials with unique properties, such as high thermal stability and optical transparency. In biotechnology, dimethyl 5-[(methoxyacetyl)amino]isophthalate has been used as a fluorescent probe for the detection of biomolecules, such as DNA and proteins.

Mechanism of Action

The mechanism of action of dimethyl 5-[(methoxyacetyl)amino]isophthalate varies depending on its application. In cancer cells, dimethyl 5-[(methoxyacetyl)amino]isophthalate inhibits the activity of enzymes involved in DNA replication and cell division, leading to cell death. In Alzheimer's disease, dimethyl 5-[(methoxyacetyl)amino]isophthalate inhibits the aggregation of beta-amyloid peptides, preventing the formation of toxic protein aggregates that are associated with the disease. In materials science, dimethyl 5-[(methoxyacetyl)amino]isophthalate acts as a building block for the synthesis of novel polymers and materials with unique properties.
Biochemical and Physiological Effects
dimethyl 5-[(methoxyacetyl)amino]isophthalate has been shown to exhibit potent anti-cancer activity in vitro and in vivo, with minimal toxicity to normal cells. Additionally, dimethyl 5-[(methoxyacetyl)amino]isophthalate has been shown to inhibit the aggregation of beta-amyloid peptides in vitro, suggesting its potential as a treatment for Alzheimer's disease. In materials science, dimethyl 5-[(methoxyacetyl)amino]isophthalate has been used as a building block for the synthesis of polymers and materials with unique properties, such as high thermal stability and optical transparency.

Advantages and Limitations for Lab Experiments

One advantage of using dimethyl 5-[(methoxyacetyl)amino]isophthalate in lab experiments is its versatility. dimethyl 5-[(methoxyacetyl)amino]isophthalate can be used as a building block for the synthesis of polymers and materials with unique properties, as well as a fluorescent probe for the detection of biomolecules. Additionally, dimethyl 5-[(methoxyacetyl)amino]isophthalate exhibits potent anti-cancer activity and has been investigated as a potential treatment for Alzheimer's disease.
One limitation of using dimethyl 5-[(methoxyacetyl)amino]isophthalate in lab experiments is its relatively complex synthesis method, which may limit its accessibility to researchers. Additionally, dimethyl 5-[(methoxyacetyl)amino]isophthalate may not be suitable for certain applications due to its chemical properties and potential toxicity.

Future Directions

There are several future directions for research on dimethyl 5-[(methoxyacetyl)amino]isophthalate. One area of interest is the development of novel polymers and materials using dimethyl 5-[(methoxyacetyl)amino]isophthalate as a building block, with potential applications in areas such as electronics and biotechnology. Another area of interest is the investigation of dimethyl 5-[(methoxyacetyl)amino]isophthalate as a potential treatment for Alzheimer's disease, which is a growing public health concern. Additionally, further research is needed to elucidate the mechanism of action of dimethyl 5-[(methoxyacetyl)amino]isophthalate in cancer cells and to explore its potential as a therapeutic agent for other diseases.

Synthesis Methods

Dimethyl 5-[(methoxyacetyl)amino]isophthalate can be synthesized through a multi-step process that involves the reaction of isophthalic acid with methoxyacetic anhydride, followed by the addition of dimethylamine. The resulting product is then purified through recrystallization to obtain dimethyl 5-[(methoxyacetyl)amino]isophthalate in its pure form.

properties

IUPAC Name

dimethyl 5-[(2-methoxyacetyl)amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO6/c1-18-7-11(15)14-10-5-8(12(16)19-2)4-9(6-10)13(17)20-3/h4-6H,7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVVARPSDBTSBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 5-[(methoxyacetyl)amino]isophthalate

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